(2-Amino-3-methylphenyl)(4-((4-((3-chlorophenyl)sulfonyl)phenyl)methyl)(1,4'-bipiperidin)-1'-yl)methanone
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Overview
Description
SCH-211803 is a small molecule drug developed by Merck & Co., Inc. It is known for its role as a muscarinic acetylcholine receptor M2 antagonist. This compound has been studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease .
Preparation Methods
The synthesis of SCH-211803 involves several steps:
Initial Reaction: Treatment of piperidine with 9-borabicyclo[3.3.1]nonane in refluxing tetrahydrofuran, followed by reaction with a bromo derivative using potassium carbonate, palladium(II) chloride (dppf), and triphenylarsine in dimethylformamide/water, yields a chlorophenylsulfonyl derivative.
Boc Group Removal: The Boc group is removed using trifluoroacetic acid in dichloromethane/water to afford a secondary amine.
Reductive Amination: The secondary amine undergoes reductive amination with piperidone using sodium triacetoxyborohydride in dichloromethane in the presence of acetic acid, yielding a bipiperidinyl derivative.
Chemical Reactions Analysis
SCH-211803 undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reductive amination is a key step in its synthesis, indicating its ability to undergo reduction reactions.
Substitution: The synthesis involves substitution reactions, such as the reaction of piperidine with a bromo derivative.
Common Reagents and Conditions: Reagents like 9-borabicyclo[3.3.1]nonane, potassium carbonate, palladium(II) chloride, triphenylarsine, trifluoroacetic acid, sodium triacetoxyborohydride, and 1-hydroxybenzotriazole are commonly used in these reactions.
Major Products: The major products formed include chlorophenylsulfonyl derivatives, secondary amines, and bipiperidinyl derivatives.
Scientific Research Applications
SCH-211803 has been extensively studied for its scientific research applications:
Chemistry: It serves as a model compound for studying muscarinic acetylcholine receptor M2 antagonists.
Biology: The compound is used to investigate the role of muscarinic acetylcholine receptors in various biological processes.
Medicine: SCH-211803 has been explored for its potential therapeutic applications in treating Alzheimer’s disease.
Mechanism of Action
SCH-211803 exerts its effects by antagonizing the muscarinic acetylcholine receptor M2. This receptor is involved in various physiological processes, including the regulation of heart rate and smooth muscle contraction. By blocking this receptor, SCH-211803 can modulate these processes, making it a potential therapeutic agent for conditions like Alzheimer’s disease .
Comparison with Similar Compounds
SCH-211803 is unique due to its high selectivity and in vivo activity as a muscarinic acetylcholine receptor M2 antagonist. Similar compounds include:
Darifenacin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A muscarinic receptor antagonist used for urinary incontinence.
Tolterodine: A muscarinic receptor antagonist used to treat urinary frequency and urgency.
These compounds share similar mechanisms of action but differ in their selectivity, therapeutic applications, and pharmacokinetic profiles .
Properties
CAS No. |
331765-50-5 |
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Molecular Formula |
C31H36ClN3O3S |
Molecular Weight |
566.2 g/mol |
IUPAC Name |
(2-amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C31H36ClN3O3S/c1-22-4-2-7-29(30(22)33)31(36)35-18-14-26(15-19-35)34-16-12-24(13-17-34)20-23-8-10-27(11-9-23)39(37,38)28-6-3-5-25(32)21-28/h2-11,21,24,26H,12-20,33H2,1H3 |
InChI Key |
VMJKUCKTXMESQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCC(CC2)N3CCC(CC3)CC4=CC=C(C=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)N |
Origin of Product |
United States |
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